Lithiumpyrimidine-2-sulfinate
Description
Lithiumpyrimidine-2-sulfinate is an organosulfur compound that features a lithium ion bonded to a pyrimidine-2-sulfinate group
Properties
Molecular Formula |
C4H3LiN2O2S |
|---|---|
Molecular Weight |
150.1 g/mol |
IUPAC Name |
lithium;pyrimidine-2-sulfinate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |
InChI Key |
CDIOPKWVNVPGCG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=C(N=C1)S(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Lithiation and Sulfur Dioxide Incorporation
A common strategy involves lithiation of a halogenated pyrimidine derivative followed by trapping with a sulfur dioxide source to form the lithium sulfinate salt.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Bromopyrimidine or 5-bromo-2-methoxypyridine, THF, -78 °C | Halogen-lithium exchange using butyllithium (n-BuLi) to generate the organolithium intermediate |
| 2 | Sulfur dioxide source (e.g., TIMSO - sulfur dioxide 1-methylpyrrolidine adduct) | Addition of sulfur dioxide surrogate to form lithium pyrimidine sulfinate |
| 3 | Stirring at room temperature, precipitation, filtration, washing | Isolation of the lithium sulfinate as a solid |
Example: Synthesis of lithium 6-methoxypyridine-3-sulfinate achieved 94% yield by lithiation of 5-bromo-2-methoxypyridine with n-BuLi at -78 °C, followed by addition of TIMSO and room temperature stirring.
This protocol can be adapted for pyrimidine derivatives by substituting the appropriate halogenated pyrimidine precursor.
Two-Step Oxidation and Cleavage from Mercaptopyrimidines
An alternative method reported for pyrimidine sulfinates involves:
- Oxidation of 2-mercaptopyrimidines to pyrimidinyl sulfones using an oxidant such as m-chloroperbenzoic acid (m-CPBA).
- Subsequent cleavage of the sulfone with sodium methoxide in methanol to yield the sodium sulfinate salt.
This method achieves high yields and provides optically pure sulfinates when starting from chiral mercaptopyrimidines.
Though this method is described for sodium salts, analogous lithium salts could be prepared by ion exchange or direct lithiation.
Reduction of Sulfonyl Chlorides
A classical approach to sulfinates is the reduction of sulfonyl chlorides with sulfite or hydrogensulfite salts in the presence of hydrogenphosphate buffers, often in mixed organic-aqueous solvents.
- Sulfonyl chloride precursors corresponding to the pyrimidine-2-sulfonyl chloride would be reduced to the sulfinate.
- The lithium salt form can be obtained by using lithium sulfite or by subsequent metathesis.
This method is widely used industrially for aryl sulfinates but requires access to the sulfonyl chloride intermediate.
Detailed Experimental Data and Analysis
Analytical and Monitoring Techniques
- NMR Spectroscopy: ^1H NMR used to monitor lithiation and sulfinate formation stages, confirming chemical shifts consistent with pyrimidine ring protons and sulfinate moiety.
- Filtration and Washing: Isolation of lithium sulfinates as white solids, washed with acetone and diethyl ether to remove impurities.
- Chromatography: Column chromatography and recrystallization used for purification in some methods, especially when starting from mercaptopyrimidines or sulfonyl chlorides.
Research Findings and Practical Considerations
- The direct lithiation method using organolithium reagents and TIMSO offers a straightforward and high-yielding route with good reproducibility.
- Sulfur dioxide adducts like TIMSO provide safer and more manageable SO2 sources compared to gaseous SO2.
- The oxidation of mercaptopyrimidines to sulfones followed by cleavage is valuable for chiral sulfinates and provides stable intermediates for storage and handling.
- Reduction of sulfonyl chlorides is a classical and industrially relevant method but requires access to sulfonyl chlorides, which may be less convenient.
- Choice of method depends on availability of starting materials, desired scale, and purity requirements.
Summary Table of Preparation Methods for Lithiumpyrimidine-2-sulfinate
| Preparation Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Lithiation + TIMSO | Halogenated pyrimidine (e.g., 2-bromopyrimidine) | n-BuLi, TIMSO, THF | High yield, mild conditions, direct access to lithium salt | Requires low temperature, handling of organolithium reagents |
| Oxidation + Cleavage | 2-Mercaptopyrimidine | m-CPBA, NaOMe | Access to optically pure sulfinates, stable intermediates | Multi-step, sodium salt form, may need ion exchange for lithium salt |
| Sulfonyl Chloride Reduction | Pyrimidine-2-sulfonyl chloride | Sodium sulfite, hydrogenphosphate buffer | Scalable, classical method | Requires sulfonyl chloride, may need further salt exchange |
Chemical Reactions Analysis
Types of Reactions
Lithiumpyrimidine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2-sulfonate derivatives.
Reduction: Reduction reactions can convert it into pyrimidine-2-sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyrimidine-2-sulfonate derivatives.
Reduction: Pyrimidine-2-sulfinic acid.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Synthesis
Lithiumpyrimidine-2-sulfinate serves as a versatile reagent in organic chemistry, particularly in the synthesis of sulfur-containing compounds. Its ability to act as a nucleophile allows it to participate in various reactions, including:
- Nucleophilic substitutions : It can replace halides in alkyl halides, facilitating the formation of sulfinamides.
- Sulfination reactions : The compound can introduce sulfinate groups into organic molecules, enhancing their reactivity and functionality.
Case Study: Synthesis of Sulfinamides
In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of sulfinamides from corresponding sulfonyl chlorides. The reaction conditions were optimized to achieve high yields, demonstrating the efficiency of this reagent in producing valuable pharmaceutical intermediates .
Energy Storage Systems
This compound has potential applications in lithium-sulfur (Li-S) batteries. These batteries are considered next-generation energy storage systems due to their high theoretical energy density.
A. Polysulfide Regulation
One significant challenge in Li-S batteries is the dissolution of lithium polysulfides during cycling, which leads to capacity loss. This compound can help mitigate this issue by:
- Promoting polysulfide anchoring : Its unique chemical structure allows it to interact with polysulfides, reducing their solubility and enhancing battery stability.
- Improving electrochemical performance : Studies have shown that incorporating this compound into battery cathodes can enhance the cycling stability and rate capability of Li-S cells .
B. Case Study: Performance Enhancement in Li-S Batteries
Research conducted at a leading university demonstrated that Li-S batteries with this compound exhibited a significantly lower capacity decay rate compared to conventional systems. The study highlighted that the compound effectively stabilized polysulfide intermediates, leading to improved overall battery performance over extended cycling .
Pharmaceutical Applications
This compound also shows promise in pharmaceutical chemistry, particularly as an intermediate in drug development.
A. Bioactive Compound Synthesis
The compound has been explored for its role in synthesizing bioactive molecules, which are crucial for developing new therapeutic agents. Its ability to introduce sulfur functionalities can enhance the biological activity of drug candidates.
B. Case Study: Development of Anticancer Agents
A collaborative research project focused on using this compound to synthesize novel anticancer compounds. The resulting molecules demonstrated significant cytotoxicity against various cancer cell lines, indicating the compound's potential utility in medicinal chemistry .
Summary of Key Findings
The applications of this compound span several fields, showcasing its versatility:
| Application Area | Key Benefits | Notable Findings |
|---|---|---|
| Chemical Synthesis | Efficient nucleophile for sulfinamide production | High yields achieved in optimized reactions |
| Energy Storage Systems | Stabilizes lithium polysulfides | Improved cycling stability and rate capability |
| Pharmaceutical Chemistry | Enhances bioactivity of drug candidates | Significant cytotoxicity observed in anticancer studies |
Mechanism of Action
The mechanism of action of lithiumpyrimidine-2-sulfinate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfinic acid group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Lithium pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Sodium pyrimidine-2-sulfinate: Similar but with sodium instead of lithium.
Pyrimidine-2-sulfinic acid: The parent compound without the lithium ion.
Uniqueness
Lithiumpyrimidine-2-sulfinate is unique due to the presence of both lithium and the pyrimidine-2-sulfinate group, which imparts distinct chemical reactivity and potential applications. Its lithium ion can influence the compound’s solubility, stability, and reactivity compared to similar compounds with different cations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
